molecular formula C18H21NO4S B180522 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester CAS No. 160732-46-7

2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester

Cat. No.: B180522
CAS No.: 160732-46-7
M. Wt: 347.4 g/mol
InChI Key: DSEJXEOLOHIGIZ-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester (CAS: 70717-25-8) is a bicyclic sulfonamide derivative with a tert-butyl ester group. Its molecular formula is C₁₃H₁₃NO₂S, and it has a molecular weight of 247.31 g/mol . Key physicochemical properties include:

  • Melting Point: 129°C (in ethyl ether)
  • Predicted Boiling Point: 393.7°C
  • Density: 1.326 g/cm³
  • pKa: -9.24 (indicating weak acidity typical of sulfonamides) .

Properties

IUPAC Name

tert-butyl 2-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-5-8-14(9-6-12)24(21,22)16-11-13-7-10-15(16)19(13)17(20)23-18(2,3)4/h5-11,13,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJXEOLOHIGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3C=CC2N3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565720
Record name tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160732-46-7
Record name tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester (CAS No. 160732-46-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant data and research findings.

The molecular formula of this compound is C18H21NO4S, with a molecular weight of 347.43 g/mol. It features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC18H21NO4S
Molecular Weight347.43 g/mol
CAS Number160732-46-7
Synonyms2-(Toluene-4-sulfonyl)-7-aza-bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester

Synthesis

The synthesis of this compound typically involves the reaction of N-T-Boc-pyrrole with ethynyl p-tolyl sulfone, leading to the formation of the desired bicyclic structure through a series of chemical transformations .

Biological Activity

Research indicates that compounds within the azabicyclo family exhibit significant biological activities, particularly in relation to neurotransmitter systems. The specific biological effects of 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene have been explored in several studies:

  • Dopamine Transporter Interaction : Studies on related azabicyclo compounds have shown that they can act as ligands for the dopamine transporter (DAT). For instance, derivatives of the azabicyclo structure were found to bind to DAT with varying affinities, suggesting potential applications in treating conditions like cocaine addiction .
  • Inhibition Studies : In vitro studies have demonstrated that certain azabicyclo compounds can inhibit the uptake of dopamine and norepinephrine, indicating their potential as therapeutic agents for mood disorders and attention deficit hyperactivity disorder (ADHD) .
  • Case Studies : A notable study involving similar compounds revealed that modifications in the sulfonyl group significantly affected binding affinity and selectivity for DAT compared to other transporters, highlighting the importance of structural features in modulating biological activity .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Dopamine uptake inhibitionCompounds showed variable Ki values indicating binding affinity to DAT.
Interaction with neurotransmitter systemsSignificant effects on dopamine and norepinephrine uptake were observed.
Structure-activity relationshipModifications in sulfonyl groups influenced biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bicyclic Sulfonamides

(a) tert-Butyl 2-[(4-Bromophenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
  • Molecular Formula: C₁₃H₁₂BrNO₂S
  • Molecular Weight : 326.21 g/mol
  • Key Differences: The bromophenyl substituent replaces the methylphenyl group, increasing molecular weight by ~79 g/mol due to bromine’s atomic mass.
  • Synthesis : Yielded 75% via thermal reaction of acetylene precursors with N-Boc-pyrrole at 80°C under nitrogen .
(b) 5-Methyl-3-trifluoromethyl-7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic Acid Derivatives
  • Example : Compound 14a (ethyl ester)
    • Molecular Formula : C₁₀H₉F₃O₃
    • Molecular Weight : 234.17 g/mol
    • Key Differences : The 7-aza bridge is replaced with 7-oxa, and a trifluoromethyl group is introduced. The oxygen atom reduces basicity compared to nitrogen, while the CF₃ group enhances metabolic stability and lipophilicity .
(c) Diiodo-7-aza-bicyclo[2.2.1]hepta-2,5-diene Tricarboxylate
  • Molecular Formula: C₁₄H₁₇I₂NO₆
  • Molecular Weight : 549.10 g/mol
  • Key Differences: Diiodo substitution at positions 5 and 6 significantly increases molecular weight and polarizability.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
Target Compound 247.31 129 393.7 (predicted) 1.326 -9.24
Bromophenyl Analog 326.21 N/A N/A N/A N/A
Trifluoromethyl-7-oxa Derivative 234.17 N/A N/A N/A N/A
Diiodo Derivative 549.10 N/A N/A N/A N/A

Key Trends :

  • Molecular Weight : Increases with halogen substitution (Br, I) or trifluoromethyl groups.
  • Boiling Point : The target compound’s high predicted boiling point reflects the sulfonyl group’s polarity.
  • Steric Effects : tert-Butyl esters (target compound, diiodo derivative) enhance stability but may reduce solubility in polar solvents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the bicyclic core and tert-butyl esterification. Key steps require precise control of temperature (0–5°C for sulfonyl chloride coupling) and anhydrous conditions. To optimize yields:
  • Use catalytic bases like DMAP (4-dimethylaminopyridine) to enhance sulfonyl group activation .
  • Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., dichloromethane vs. THF) to improve intermediate solubility.
  • Photochemical conditions (e.g., UV light) may reduce side products, as seen in analogous bicycloheptane systems .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in the bicyclo[2.2.1] system) and NOESY correlations to confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve absolute configuration, particularly for the azabicyclo core and sulfonyl group orientation. Compare with crystallographic data from analogous compounds (e.g., 7-thiatetracyclo derivatives) .
  • IR spectroscopy : Confirm tert-butyl ester C=O stretching (~1740 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound in buffered solutions (pH 3–9) at 40–60°C for 14–30 days. Monitor degradation via HPLC with a C18 column and methanol/buffer mobile phase (65:35 v/v, pH 4.6 sodium acetate/1-octanesulfonate) .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., tert-butyl ester cleavage above 150°C).
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photooxidation of the diene moiety .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions, particularly regarding the sulfonyl group?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates with nucleophiles (e.g., thiophenol) under acid-catalyzed vs. radical conditions. Acidic media favor sulfonate intermediate formation, while radicals attack the bicycloheptane periphery .
  • Isotopic labeling : Use deuterated solvents (D2O) to trace proton transfer steps during sulfonyl group displacement.
  • Computational modeling : Employ DFT calculations to map transition states and activation energies for sulfonyl leaving-group pathways.

Q. How can computational chemistry methods predict the compound’s conformation and reactivity in catalytic processes?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) on the bicycloheptane ring’s puckering and sulfonyl group orientation.
  • Docking studies : Model interactions with enzymatic targets (e.g., proteases) using the tert-butyl ester as a steric shield and the sulfonyl group as a hydrogen-bond acceptor.
  • Frontier molecular orbital (FMO) analysis : Identify reactive sites by calculating HOMO-LUMO gaps, particularly for the diene system’s electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data when the compound forms polymorphs or solvates?

  • Methodological Answer :
  • Variable-temperature NMR : Detect dynamic effects (e.g., ring-flipping) that obscure stereochemical assignments at room temperature.
  • Powder X-ray diffraction (PXRD) : Differentiate polymorphs by comparing experimental patterns with simulated data from single-crystal structures.
  • Elemental analysis : Validate stoichiometry discrepancies caused by solvent retention (e.g., residual benzene in crystal lattices) .

Data Contradiction Analysis

  • Example : Conflicting NMR shifts for sulfonyl-attached protons in different solvents.
    • Resolution : Re-run spectra in deuterated DMSO (to stabilize sulfonyl group conformation) and compare with solid-state NMR or X-ray data to rule out solvent-induced artifacts .

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